
3-Pyridin-2-ylbut-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Pyridin-2-ylbut-3-enenitrile” is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol. It is related to the compound “3-(pyridin-3-yl)but-2-enoic acid” which has a molecular weight of 163.18 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a preparation method for ethyl 3-(pyridin-2-ylamino) propanoate involves using 2-aminopyridine and ethyl acrylate as raw materials . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using trimethylamine and magnesium oxide nanoparticles . A simple synthetic approach to N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates has also been described .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The reaction yield, mechanistic insights, and reaction kinetics can be determined from the NMR data .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its photophysical behavior, including excitation-dependent fluorescence and phosphorescence, can be investigated using steady-state, time-resolved, and ultrafast spectroscopies .Future Directions
The future directions of synthetic chemistry, including the synthesis of compounds like “3-Pyridin-2-ylbut-3-enenitrile”, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing new methods for the synthesis of organic compounds, integrating synthetic chemistry with various multidisciplinary fields, and creating new molecules and materials to support better life welfare .
Properties
IUPAC Name |
3-pyridin-2-ylbut-3-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-8(5-6-10)9-4-2-3-7-11-9/h2-4,7H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLKNSUPDZKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC#N)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

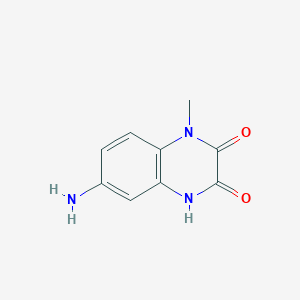
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
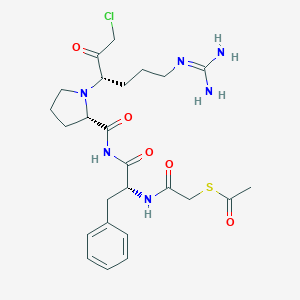
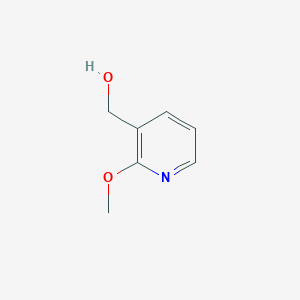
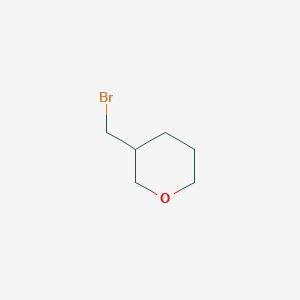
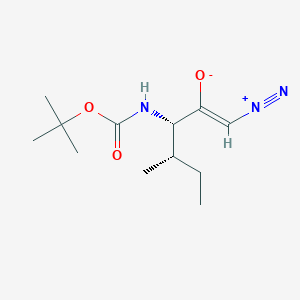
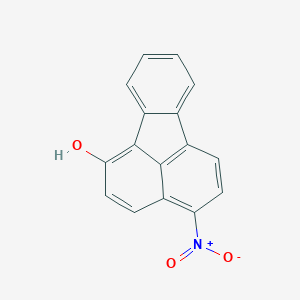
![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
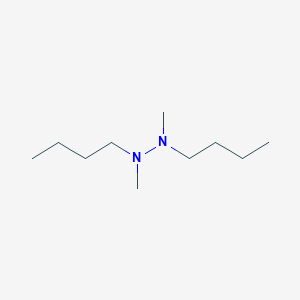
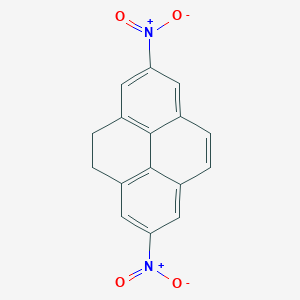
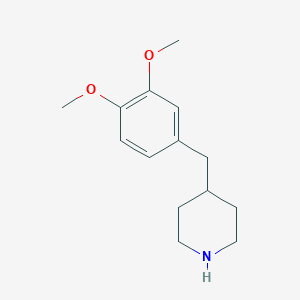
![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)

